molecular formula C₁₀H₁₃ClN₂O₆ B1142364 trans-3'-Hydroxy Cotinine Perchlorate CAS No. 126874-95-1

trans-3'-Hydroxy Cotinine Perchlorate

Cat. No.: B1142364
CAS No.: 126874-95-1
M. Wt: 292.67
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3'-Hydroxy Cotinine Perchlorate is the salt form of a primary metabolite of nicotine, (3'R,5'S)-trans-3'-hydroxycotinine (3-HC). In humans, 3-HC is the most abundant metabolite of nicotine found in urine, accounting for an average of 40% of a nicotine dose, and is formed via the cytochrome P450-mediated metabolism of cotinine . This compound is an essential reference standard and tool for researchers studying human nicotine metabolism and disposition kinetics. Investigations into its pharmacokinetics have shown that it is further metabolized to a glucuronide conjugate (3-HC-Gluc) and is efficiently cleared from plasma, with approximately 63% of an administered dose excreted renally as unchanged drug and 29% as the glucuronide metabolite . Unlike nicotine, intravenous infusion of 3-HC at doses producing plasma concentrations consistent with those found in smokers has been shown to have no significant nicotine-like cardiovascular effects . Therefore, this compound is critical for quantitating human exposure to nicotine from tobacco, studying individual variability in nicotine metabolism, and serving as a biomarker in smoking cessation and behavioral studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

126874-95-1

Molecular Formula

C₁₀H₁₃ClN₂O₆

Molecular Weight

292.67

Synonyms

(3R,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Perchlorate;  (3R-trans)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Monoperchlorate (Salt)

Origin of Product

United States

Metabolic Pathways and Enzymology of Trans 3 Hydroxycotinine

Formation of Trans-3'-Hydroxycotinine from Cotinine (B1669453)

The initial step in the metabolic cascade leading to trans-3'-hydroxycotinine is the oxidation of cotinine, the major proximate metabolite of nicotine (B1678760). nih.govresearchgate.net This conversion is catalyzed by specific enzymes within the cytochrome P450 superfamily.

The enzyme primarily responsible for the conversion of cotinine to trans-3'-hydroxycotinine is Cytochrome P450 2A6 (CYP2A6). bevital.nocaymanchem.commdpi.com This enzyme mediates the 3'-hydroxylation of the pyrrolidine (B122466) ring of cotinine, a critical step in nicotine metabolism. nih.govnih.gov The efficiency of this reaction, often assessed by the ratio of trans-3'-hydroxycotinine to cotinine (known as the Nicotine Metabolite Ratio or NMR), serves as a reliable in vivo biomarker for CYP2A6 activity. bevital.nocaymanchem.com Individuals with genetic polymorphisms in the CYP2A6 gene can exhibit slower metabolism of nicotine and its derivatives. bevital.nomdpi.com While trans-3'-hydroxycotinine and its subsequent glucuronide conjugate are major metabolites found in the urine of smokers, some in vitro studies with recombinant P450 2A6 have shown other metabolites to be major products, indicating the complexity of the metabolic process. nih.gov However, in the human body, the formation of trans-3'-hydroxycotinine is a key pathway catalyzed by CYP2A6. nih.govnih.gov

While CYP2A6 is the principal enzyme, other P450 isoforms can also metabolize cotinine. Research has identified CYP2A13, an extrahepatic P450 enzyme, as being capable of catalyzing cotinine metabolism. However, its product profile differs from that of CYP2A6. For CYP2A13, the major product is 5'-hydroxycotinine, which is formed at approximately twice the rate of trans-3'-hydroxycotinine. This highlights the distinct catalytic specificities among different P450 enzymes in the biotransformation of cotinine.

Further Metabolism of Trans-3'-Hydroxycotinine

Following its formation, trans-3'-hydroxycotinine undergoes further Phase II metabolism to facilitate its excretion. This process primarily involves conjugation with glucuronic acid. nih.govnih.gov This reaction increases the water solubility of the metabolite, allowing for its efficient elimination from the body, mainly through urine. nih.govnih.gov

Glucuronidation is a major detoxification pathway where a glucuronic acid moiety is attached to the substrate molecule. nih.govnih.gov In the case of trans-3'-hydroxycotinine, this can occur at two positions: O-glucuronidation at the 3'-hydroxyl group to form trans-3'-hydroxycotinine-O-glucuronide, and N-glucuronidation on the nitrogen of the pyridine (B92270) ring. nih.govnih.gov While both reactions can be catalyzed by liver microsomes, the O-glucuronide is the conjugate predominantly found in human urine. nih.govnih.gov

The enzymatic catalysis of glucuronidation is carried out by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov This process involves the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the trans-3'-hydroxycotinine molecule. wikipedia.org This conjugation reaction is a classic Phase II metabolic step, rendering the compound more polar and readily excretable. nih.gov

Several UGT isoforms have been identified as catalysts for the O-glucuronidation of trans-3'-hydroxycotinine. Comprehensive screening of human UGT1A and UGT2B enzymes has revealed that multiple isoforms are involved. nih.gov

Initial studies identified UGT2B7 and UGT1A9 as the primary enzymes responsible for trans-3'-hydroxycotinine O-glucuronidation. nih.gov One study found that among 11 recombinant UGTs, UGT2B7 exhibited the highest activity. nih.gov

Table 1: Kinetic Parameters of Key UGT Enzymes in trans-3'-Hydroxycotinine O-Glucuronidation

EnzymeKₘ (mM)Source
UGT2B178.3 nih.govnih.gov
UGT2B731 nih.govnih.gov
UGT1A935 nih.govnih.gov
Human Liver Microsomes (Average)26 nih.govnih.gov

For N-glucuronidation, research has identified UGT1A4 and, more prominently, UGT2B10 as the active enzymes. nih.govnih.gov UGT2B10 demonstrates a higher affinity for this reaction compared to UGT1A4. nih.gov Despite the efficiency of this catalysis in vitro, trans-3'-hydroxycotinine-N-glucuronide has not been detected in human urine, suggesting it may be excreted via other routes, such as bile, or be subject to further metabolism. nih.govnih.gov

Glucuronidation Pathways of Trans-3'-Hydroxycotinine

N-Glucuronidation Mechanisms and Key UGTs (e.g., UGT1A4, UGT2B10)

Human liver microsomes are capable of catalyzing both N-glucuronidation and O-glucuronidation of trans-3'-hydroxycotinine. nih.gov The formation of the N-glucuronide conjugate of trans-3'-hydroxycotinine is primarily mediated by specific UDP-glucuronosyltransferase (UGT) enzymes. nih.gov While both UGT1A4 and UGT2B10 demonstrate the ability to form trans-3'-hydroxycotinine-N-glucuronide (3HC-N-Gluc), studies indicate that UGT2B10 is significantly more active in this process. nih.gov The rate of trans-3'-hydroxycotinine N-glucuronidation in human liver microsomes shows a strong correlation with the N-glucuronidation rates of both nicotine and cotinine, suggesting a common enzymatic pathway. nih.gov Research has pointed to UGT1A4 as a key enzyme in this shared pathway. nih.gov However, further investigations have highlighted UGT2B10's higher affinity for these substrates. nih.govaacrjournals.org The importance of UGT2B10 in the hepatic formation of 3HC-N-Gluc is underscored by the similarity of its Michaelis-Menten constant (Kₘ) to that observed in pooled human liver microsomes. nih.gov Although N-glucuronide formation can exceed O-glucuronide formation in most human liver microsome samples, the N-glucuronide has not been detected in human urine. nih.gov

Enzymatic Kinetics and Substrate Specificity of Metabolizing Enzymes (e.g., Km values)

The efficiency and specificity of the enzymes involved in trans-3'-hydroxycotinine metabolism are quantified by their kinetic parameters, such as the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity.

The formation of trans-3'-hydroxycotinine from cotinine, a reaction catalyzed exclusively by the cytochrome P450 enzyme CYP2A6, follows single-enzyme Michaelis-Menten kinetics. researchgate.netmdpi.com Studies with human liver microsomes have determined the Kₘ for this cotinine 3'-hydroxylation to be approximately 234.5 µM. researchgate.net

For the subsequent glucuronidation of trans-3'-hydroxycotinine, different UGT enzymes exhibit distinct kinetic profiles. UGT2B17 shows the highest activity for O-glucuronidation, with a Kₘ value of 8.3 mM. nih.govnih.gov In comparison, UGT1A9 and UGT2B7 have higher Kₘ values of 35 mM and 31 mM, respectively. nih.govnih.gov For N-glucuronidation, UGT2B10 is more efficient than UGT1A4, displaying a four-fold lower Kₘ of 13 mM compared to UGT1A4's 57 mM. nih.govnih.gov The Kₘ value for UGT2B10 is notably similar to that observed in human liver microsomes (HLM), which is 14 mM, further suggesting its primary role in hepatic 3HC N-glucuronidation. nih.govnih.gov

Table 1: Kinetic Parameters of Enzymes in Trans-3'-Hydroxycotinine Metabolism

Enzyme Reaction Substrate Product Km Value
CYP2A6 3'-Hydroxylation Cotinine trans-3'-Hydroxycotinine 234.5 µM researchgate.net
UGT2B17 O-Glucuronidation trans-3'-Hydroxycotinine 3HC-O-Glucuronide 8.3 mM nih.govnih.gov
UGT1A9 O-Glucuronidation trans-3'-Hydroxycotinine 3HC-O-Glucuronide 35 mM nih.govnih.gov
UGT2B7 O-Glucuronidation trans-3'-Hydroxycotinine 3HC-O-Glucuronide 31 mM nih.govnih.gov
UGT2B10 N-Glucuronidation trans-3'-hydroxycotinine 3HC-N-Glucuronide 13 mM nih.govnih.gov
UGT1A4 N-Glucuronidation trans-3'-hydroxycotinine 3HC-N-Glucuronide 57 mM nih.govnih.gov
HLM O-Glucuronidation trans-3'-Hydroxycotinine 3HC-O-Glucuronide 26 mM nih.govnih.gov
HLM N-Glucuronidation trans-3'-hydroxycotinine 3HC-N-Glucuronide 14 mM nih.govnih.gov

Genetic Polymorphisms in Metabolizing Enzymes and their Impact on Trans-3'-Hydroxycotinine Formation and Clearance

Genetic variations within the genes encoding metabolizing enzymes can lead to significant inter-individual differences in the rate of trans-3'-hydroxycotinine formation and its subsequent clearance.

CYP2A6 Genotype-Phenotype Relationships

The CYP2A6 gene, which encodes the enzyme solely responsible for the conversion of cotinine to trans-3'-hydroxycotinine, is highly polymorphic. mdpi.comnih.gov These genetic variants result in a wide range of enzyme activity, leading to classifications of individuals as slow, intermediate, or fast metabolizers. nih.govunair.ac.id The ratio of trans-3'-hydroxycotinine to cotinine (Nicotine Metabolite Ratio, NMR) is a well-established biomarker for CYP2A6 activity. nih.govcaymanchem.combevital.no

Individuals with CYP2A6 genotypes that result in reduced enzyme function, such as carriers of the CYP2A62, CYP2A64, CYP2A69, or CYP2A612 alleles, exhibit slower rates of nicotine and cotinine metabolism. nih.gov This leads to lower total clearance of cotinine and a reduced urinary excretion of trans-3'-hydroxycotinine compared to individuals with the wild-type CYP2A61/1 genotype. nih.gov For instance, smokers with genotypes leading to slower metabolism have a greater likelihood of quitting smoking compared to normal metabolizers. mdpi.com Conversely, the CYP2A6*1B allele has been associated with increased in vivo nicotine metabolism, potentially due to higher mRNA stability and protein levels. mdpi.com The significant association between CYP2A6 genotype and the plasma 3HC/COT ratio has been consistently demonstrated across various populations. nih.gov

UGT Genotype-Phenotype Relationships (e.g., UGT2B10, UGT2B17)

Polymorphisms in the UGT genes also play a crucial role in the clearance of trans-3'-hydroxycotinine. Functional polymorphisms in UGT2B10 and UGT2B17 are associated with significantly altered glucuronidation activities. nih.govnih.gov

A deletion polymorphism in the UGT2B17 gene (UGT2B172), which results in a functional knockout, is linked to reduced O-glucuronidation of trans-3'-hydroxycotinine. nih.gov In human liver microsomes from males with the wild-type UGT2B171/1 genotype, the Kₘ for 3HC-O-Glucuronide formation was found to be 3.1-fold lower than in those with the homozygous deletion genotype (UGT2B172/2). nih.govnih.gov Furthermore, the levels of 3HC-glucuronide in the urine of smokers with the UGT2B172/*2 genotype were 42% lower than in individuals with the wild-type genotype. nih.gov

For N-glucuronidation, a functional polymorphism in the UGT2B10 gene (Asp67Tyr, or UGT2B102) leads to reduced enzyme activity. nih.gov In vitro studies using human liver microsomes demonstrated a 39% and 91% decrease in 3HC-N-Glucuronide formation for the heterozygous (1/2) and homozygous (2/2) genotypes, respectively, compared to the wild-type (1/*1) genotype. nih.govnih.gov These findings demonstrate that genetic variations in UGT2B10 and UGT2B17 are key determinants of the glucuronidation rates of trans-3'-hydroxycotinine. nih.govnih.gov

Table 2: Impact of UGT Polymorphisms on Trans-3'-Hydroxycotinine Glucuronidation

Gene Genotype Effect on Glucuronidation Pathway Affected Finding
UGT2B17 2/2 (Deletion) Reduced O-Glucuronidation 42% lower urinary 3HC-glucuronide levels compared to wild-type. nih.gov
UGT2B10 1/2 (Heterozygous) Reduced N-Glucuronidation 39% decrease in 3HC-N-Glucuronide formation in HLM vs. wild-type. nih.govnih.gov
UGT2B10 2/2 (Homozygous) Severely Reduced N-Glucuronidation 91% decrease in 3HC-N-Glucuronide formation in HLM vs. wild-type. nih.govnih.gov

Comparative Metabolism Across Species (e.g., Rodent Models vs. Human Microsomes)

Significant differences exist in the metabolism of nicotine and its metabolites between humans and rodent models. In mice, the elimination half-life of nicotine is very rapid, ranging from 5.9 to 6.9 minutes in the blood. nih.gov The metabolism of cotinine to its oxidation products, including trans-3'-hydroxycotinine, is catalyzed by CYP2A5 in mice. researchgate.net In rats, CYP2B1 is involved in the oxidation of cotinine. researchgate.net

These enzymatic differences contribute to variations in metabolic rates and profiles. For instance, studies comparing liver and intestinal slices between rats and mice showed considerable species differences in the ratio of liver to intestine metabolic activities, indicating that this ratio cannot be simply extrapolated between species. rug.nl While rodent models are valuable for studying certain aspects of nicotine pharmacology, these species-specific differences in metabolizing enzymes, such as the involvement of different CYP isozymes, must be considered when extrapolating findings to human metabolism. nih.govnih.govmdpi.com The use of human liver microsomes provides a more direct in vitro model for studying the specific pathways and enzyme kinetics relevant to humans. nih.gov

Disposition Kinetics of Trans 3 Hydroxycotinine in Biological Systems: Mechanistic Investigations

Absorption and Distribution Mechanisms

Following its formation from cotinine (B1669453), trans-3'-hydroxycotinine is distributed throughout the body. Its distribution is influenced by its physicochemical properties. As a more polar and water-soluble compound compared to its precursors, nicotine (B1678760) and cotinine, trans-3'-hydroxycotinine has a smaller volume of distribution. nih.gov

Research in human subjects provides specific insights into its distribution profile. Model-independent methods have been used to determine its pharmacokinetic parameters following intravenous administration. The steady-state volume of distribution (Vss) for trans-3'-hydroxycotinine has been calculated to be, on average, 0.66 L/kg. nih.gov This relatively low value confirms that its distribution is largely limited to the body's water compartments, with less extensive distribution into tissues compared to more lipophilic compounds like nicotine. The plasma concentration-time curve after an infusion is best described by a biexponential model, indicating a two-compartment model of distribution. nih.gov

Clearance Pathways and Rates (Renal Excretion, Metabolic Clearance)

The clearance of trans-3'-hydroxycotinine from the body occurs through two primary pathways: direct excretion by the kidneys (renal clearance) and further metabolism before excretion (metabolic clearance). nih.gov The dominant route of elimination is renal, with a significant portion of the compound being excreted unchanged in the urine. nih.govnih.gov

Studies in smokers have quantified the contributions of these pathways. The total plasma clearance of trans-3'-hydroxycotinine averages approximately 1.3 to 1.34 ml/min/kg. nih.govnih.govcapes.gov.br Of this total, renal clearance of the unchanged drug accounts for the majority, averaging 63% (0.83 ml/min/kg). nih.govnih.gov

The primary metabolic clearance pathway for trans-3'-hydroxycotinine is glucuronidation, a Phase II metabolic reaction where glucuronic acid is attached to the molecule, forming (3′R,5′S)-trans-3′-hydroxycotinine glucuronide (3-HC-Gluc). nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B17 and possibly UGT2B10. nih.gov This metabolic step renders the compound even more water-soluble, facilitating its renal excretion. On average, the formation of 3-HC-Gluc accounts for about 29% of an administered dose of trans-3'-hydroxycotinine. nih.govnih.gov In smokers, free trans-3'-hydroxycotinine is the largest single nicotine metabolite found in urine, constituting about 35% of the total, while glucuronide conjugates of nicotine and its metabolites make up approximately 29% of the urinary output. nih.gov

When combined, the direct renal excretion of trans-3'-hydroxycotinine and its excretion as a glucuronide conjugate account for nearly the entire dose, indicating these are the principal clearance mechanisms. nih.gov

Table 1: Clearance Parameters for trans-3'-Hydroxycotinine in Adult Smokers This table is interactive. You can sort and filter the data.

Parameter Mean Value 95% Confidence Interval Percentage of Total Clearance Reference
Total Plasma Clearance 1.34 ml/min/kg 1.15–1.53 ml/min/kg 100% nih.gov
Renal Clearance 0.83 ml/min/kg 0.63–1.02 ml/min/kg ~63% nih.gov
Metabolic Clearance (as 3-HC-Gluc) ~0.51 ml/min/kg N/A ~29% of dose nih.govnih.gov

Elimination Half-Life Determination in Research Models

The elimination half-life is a key pharmacokinetic parameter indicating the time required for the concentration of a compound in the body to be reduced by half. For trans-3'-hydroxycotinine, this has been determined in human research models by measuring its concentration over time in both plasma and urine following intravenous administration. nih.gov

The plasma elimination half-life of trans-3'-hydroxycotinine averages 6.6 hours, with a reported range of 4.6 to 8.3 hours. nih.gov This is notably shorter than the half-life of its immediate precursor, cotinine (approx. 16-20 hours), but longer than that of nicotine (approx. 2 hours). caymanchem.comcdc.gov

Consistent results are found when analyzing urine. The average elimination half-life for trans-3'-hydroxycotinine calculated from urinary excretion data is 6.4 hours (range: 3.9–8.7 hours). nih.gov The elimination half-life of its metabolite, 3-HC-Gluc, is slightly longer at 7.2 hours (range: 4.6–9.4 hours). nih.govresearchgate.net The similarity in the half-lives of the parent drug and its glucuronide metabolite suggests that the elimination of the conjugate is formation-rate limited; that is, its rate of elimination is dictated by the rate at which it is formed from trans-3'-hydroxycotinine. nih.gov

Table 2: Elimination Half-Life of trans-3'-Hydroxycotinine and its Glucuronide Metabolite This table is interactive. You can sort and filter the data.

Matrix Compound Mean Elimination Half-Life (hours) Range (hours) Reference
Plasma trans-3'-Hydroxycotinine 6.6 4.6 - 8.3 nih.gov
Urine trans-3'-Hydroxycotinine 6.4 3.9 - 8.7 nih.gov
Urine trans-3'-Hydroxycotinine Glucuronide 7.2 4.6 - 9.4 researchgate.net

Stereospecific Disposition Kinetics

The metabolism of nicotine and its derivatives is highly stereoselective, meaning that enzymes act differently on different spatial isomers (stereoisomers) of a molecule. The metabolic formation of 3'-hydroxycotinine in humans results almost exclusively in the (3′R,5′S)-trans-3′-hydroxycotinine isomer. nih.govacs.org

Because different stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic properties, research has focused specifically on the disposition of this naturally occurring (3′R,5′S) isomer. nih.gov Studies administering a racemic mixture (an equal mixture of different stereoisomers) might yield different kinetic results. For instance, one study that administered a racemic mixture and acidified the urine reported that 75% of the dose was excreted unchanged. nih.gov This is higher than the 63% reported in studies using the specific (3′R,5′S) isomer with uncontrolled urine pH. nih.gov This highlights that the disposition kinetics are specific to the (3′R,5′S) stereoisomer, which is the biologically relevant form in humans. nih.gov

Influence of Genetic and Environmental Factors on Disposition Kinetics (Mechanistic Aspects)

The disposition of trans-3'-hydroxycotinine is significantly influenced by genetic and, to a lesser extent, environmental factors. These factors primarily exert their effects by altering the activity of key metabolic enzymes.

Genetic Factors: The most critical genetic influence on trans-3'-hydroxycotinine kinetics is the gene for cytochrome P450 2A6 (CYP2A6). nih.govbevital.no This enzyme is responsible for the conversion of nicotine to cotinine and, subsequently, the conversion of cotinine to trans-3'-hydroxycotinine. nih.govmdpi.com The ratio of trans-3'-hydroxycotinine to cotinine (3HC/COT), often called the nicotine metabolite ratio (NMR), serves as a reliable in vivo biomarker for CYP2A6 activity and the rate of nicotine metabolism. caymanchem.comnih.gov

The CYP2A6 gene is highly polymorphic, with numerous variants that can lead to reduced or inactive enzyme function. mdpi.com Individuals with "slow" metabolism variants have a lower 3HC/COT ratio compared to "normal" metabolizers. nih.gov Twin studies have demonstrated a substantial genetic contribution to this variability. In plasma, additive genetic influences account for approximately 67.4% of the variation in the 3HC/COT ratio. nih.govnih.gov This heritability is reduced, but remains high, even after accounting for known CYP2A6 genotypes, suggesting that other genetic factors also play a role. nih.govnih.govscite.ai

The glucuronidation of trans-3'-hydroxycotinine is also under genetic control. The gene deletion of UGT2B17 is strongly associated with slower formation of 3-HC-Gluc. nih.gov However, studies have shown that this variation in glucuronidation does not significantly alter the 3HC/COT ratio, reinforcing the ratio's utility as a specific marker of CYP2A6 activity. nih.gov

Environmental Factors: While genetic factors are dominant, environmental influences also contribute to the variability in disposition kinetics. Shared environmental factors (e.g., family environment) appear to play a larger role in the variability of the 3HC/COT ratio in urine compared to plasma. nih.gov Other identified environmental or host factors, such as ethnicity, sex, use of mentholated cigarettes, and BMI, are considered weak predictors and account for a small fraction of the variation in the nicotine metabolite ratio. bevital.nomdpi.com For example, some research has indicated potential age-related differences in metabolism, with the 3HC/COT ratio being higher in younger children, possibly reflecting developmental changes in enzyme activity. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Trans 3 Hydroxycotinine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of trans-3'-hydroxycotinine in biological samples. oup.comnih.gov This technique is renowned for its high sensitivity and specificity, making it the standard method for analyzing nicotine (B1678760) metabolites. oup.com LC-MS/MS allows for the simultaneous determination of trans-3'-hydroxycotinine along with nicotine, cotinine (B1669453), and other related alkaloids in matrices such as urine, plasma, and saliva. nih.govspringernature.commdpi.com The method's precision and accuracy are excellent, with reported intra- and inter-day precisions below 15%. researchgate.net Modern LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the assessment of exposure even in passive smokers. oup.comnih.gov For instance, a recently developed automated method reported an LOD of 0.004 ng/mL for trans-3'-hydroxycotinine in serum. oup.com Detection is typically performed in positive ion mode using electrospray ionization (ESI), with quantification achieved through multiple reaction monitoring (MRM). springernature.comnih.gov

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Trans-3'-Hydroxycotinine Quantification

MethodMatrixLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Reference
LC-MS/MSHuman Plasma6.00 - 4200.40Not Specified researchgate.net
LC-MS/MSHeart/Peripheral Blood0.01 - 1.0 (mg/L)0.003 (mg/L)>99.3 nih.gov
UPLC-MS/MSHuman Plasma2 - 1000Not SpecifiedNot Specified nih.gov
LC-Orbitrap-MS/MSUrineNot Specified0.03 (µg/mL)72.2 - 101.4 nih.gov
Automated LC-MS/MSSerum0 - 4000.004 (LOD)Not Specified oup.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC, offering faster analysis times and increased sensitivity. nih.govfishersci.com A sensitive and specific UPLC-MS/MS method was developed for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma. nih.gov This method utilized a hydrophilic interaction liquid chromatography (HILIC) column for chromatographic separation. nih.gov The validation of such methods according to regulatory guidelines ensures their reliability for clinical studies, demonstrating satisfactory trueness, repeatability, and intermediate precision. nih.gov For example, one UPLC-MS/MS method for analyzing trans-3'-hydroxycotinine in plasma reported trueness between 86.2-113.6% and repeatability from 1.9-12.3%. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry remains a widely used and robust technique for analyzing nicotine metabolites. nih.govmdpi.com Various HPLC-based methods have been summarized and analyzed, highlighting common practices in sample preparation and chromatographic conditions. nih.gov For the separation of trans-3'-hydroxycotinine and related compounds, reversed-phase columns like C18 and phenyl-hexyl are frequently employed. researchgate.netnih.gov HILIC columns are also used, particularly for separating these polar compounds. nih.govthermofisher.com Mobile phases typically consist of acetonitrile (B52724) and/or methanol (B129727) with an aqueous component, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.govmdpi.com

Effective sample preparation is critical for removing interfering matrix components and concentrating the analytes of interest.

Solid Phase Extraction (SPE): SPE is a common and effective technique for cleaning up complex biological samples like urine, plasma, and oral fluid before LC-MS or GC-MS analysis. nih.govfishersci.comnih.govresearchgate.net Mixed-mode cation exchange cartridges are frequently used for the extraction of nicotine and its metabolites. springernature.comnih.gov The process generally involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes with an appropriate solvent. fishersci.comnih.gov Recovery rates for trans-3'-hydroxycotinine using SPE are typically high, with studies reporting recoveries ranging from 67% to over 79.3%. fishersci.comnih.govresearchgate.net

Protein Precipitation: This is a simpler and faster sample preparation method often used for plasma and serum samples. nih.govresearchgate.netmdpi.com The technique involves adding a solvent, typically acetonitrile or methanol, to the sample to precipitate proteins. nih.govresearchgate.netnih.gov After centrifugation, the clear supernatant containing the analytes is injected into the analytical system. nih.govmdpi.com This method is particularly suitable for high-throughput analysis, and studies have shown good recovery, ranging from 89% to 105% for nicotine metabolites. mdpi.com

Glucuronidase Treatment: Trans-3'-hydroxycotinine is extensively metabolized to its glucuronide conjugate in the body. nih.gov To measure the total concentration (free plus conjugated), samples are treated with the enzyme β-glucuronidase. nih.govcapes.gov.br This enzymatic hydrolysis cleaves the glucuronide moiety, converting the conjugated form back to free trans-3'-hydroxycotinine, which can then be extracted and quantified. nih.govnih.gov

Table 2: Recovery Rates of Trans-3'-Hydroxycotinine with Different Preparation Techniques

TechniqueMatrixRecovery (%)Reference
Solid Phase Extraction (SPE)Oral Fluid67 - 77 nih.govresearchgate.net
Solid Phase Extraction (SPE)Urine75.4 - 90.2 nih.gov
Solid Phase Extraction (SPE)Urine>79.3 fishersci.com
Protein Precipitation (Acetonitrile)Urine72.2 - 101.4 nih.govmdpi.com

To achieve the highest level of accuracy and precision in quantification, isotope dilution mass spectrometry is the gold standard. oup.comthermofisher.com This approach involves adding a known amount of a stable isotope-labeled internal standard, such as trans-3'-hydroxycotinine-d3, to each sample before processing. oup.comnih.govnih.gov Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes and experiences the same extraction inefficiencies and matrix effects. capes.gov.br By measuring the ratio of the analyte to its labeled internal standard, these variations can be precisely corrected, leading to highly accurate and reliable quantification. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of trans-3'-hydroxycotinine. nih.govnih.govnih.gov Due to the low volatility and polar nature of trans-3'-hydroxycotinine, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govcapes.gov.br A common derivatizing agent is bis(trimethylsilyl)acetamide. nih.govcapes.gov.br The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govnih.gov GC-MS methods have been successfully developed for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine in urine and oral fluid. nih.govnih.gov These methods demonstrate good linearity and precision, with lower limits of quantification reported at 50 µg/L for trans-3'-hydroxycotinine in urine. nih.gov

Table 3: Performance of a Validated GC-MS Method for Trans-3'-Hydroxycotinine in Urine

ParameterValueReference
Linearity Range10 - 6000 ng/mL nih.gov
Limit of Quantification (LOQ)10 ng/mL nih.gov
Limit of Detection (LOD)0.02 ng/mL nih.gov
Intra-assay Precision (CV%)<9% nih.gov
Inter-assay Precision (CV%)<9% nih.gov
Accuracy (%)-2.66 to 3.72 nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE/MS) Developments

Capillary Electrophoresis-Mass Spectrometry (CE/MS) is an emerging analytical platform well-suited for the analysis of polar and charged compounds like nicotine metabolites. capes.gov.brnih.gov CE offers high separation efficiency based on the electrophoretic mobility of analytes in a capillary under an electric field. nih.gov When coupled with mass spectrometry, it provides a powerful tool for metabolomics research. nih.gov The technique has been demonstrated for the separation of nicotine and its metabolites, including isobaric compounds that have the same mass but different structures. capes.gov.br The use of tandem mass spectrometry (MS/MS) with CE further aids in the differentiation of such analytes, enhancing the specificity of the analysis. capes.gov.br

Method Validation Criteria for Bioanalytical Quantification

The validation of bioanalytical methods is paramount to ensure the reliability, reproducibility, and accuracy of quantitative data for trans-3'-hydroxycotinine. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), provide guidelines for establishing the credibility of these methods. nih.gov The core criteria for validation include specificity, sensitivity, recovery, and matrix effects.

Specificity

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, trans-3'-hydroxycotinine, in the presence of other components expected to be in the sample. These may include endogenous substances, metabolites, or other compounds within the biological matrix. Chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) offer high specificity. For instance, LC-MS/MS methods utilize specific precursor-to-product ion transitions to selectively detect and quantify trans-3'-hydroxycotinine, minimizing interference from other substances. fu-berlin.denih.gov

Sensitivity

Sensitivity of a bioanalytical method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LLOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. nih.gov

Various studies have reported a wide range of sensitivity for trans-3'-hydroxycotinine quantification, depending on the methodology and the biological matrix.

In Urine: A GC-MS method reported an LOD of 0.02 ng/mL and an LLOQ of 10 ng/mL. nih.gov

In Plasma: An LC-MS/MS method achieved an LLOQ of 0.40 ng/mL. fu-berlin.de Another study using LC-MS/MS reported an even lower LLOQ of 0.5 ng/mL. nih.gov A highly sensitive HPLC-QQQ-MS/MS method demonstrated an LOD of 0.07 ng/mL. mdpi.com

In Dried Blood Spots (DBS): A quantitative LC/MS/MS method for cotinine, a related compound, established a limit of quantitation of 0.3 ng/g, which is approximately equivalent to 0.2 ng/mL in plasma. nih.govnih.gov

Recovery

Recovery is the measure of the efficiency of an extraction procedure for an analytical method, representing the percentage of the analyte that is successfully removed from the biological matrix. Consistent and reproducible recovery is crucial for the accuracy of the quantification.

In a GC-MS method for urine analysis, the mean recoveries for trans-3'-hydroxycotinine ranged from 75.4% to 90.2% across three different quality control concentrations. nih.gov

An LC-Orbitrap-MS/MS method for urine samples showed recovery for trans-3'-hydroxycotinine at 101%. nih.gov

For plasma samples, one study using LC-MS/MS reported a mean extraction recovery of 100.24% for trans-3'-hydroxycotinine. nih.gov Another method using RP-HPLC-DAD found recovery to be concentration-dependent, ranging from 96.66% to 99.39%. mdpi.com

Matrix Effects

The matrix effect is the influence of co-eluting, interfering substances from the biological sample on the ionization of the target analyte, which can lead to ion suppression or enhancement in mass spectrometry-based assays. This can significantly impact the accuracy and reproducibility of the method. To counteract this, stable isotope-labeled internal standards, such as trans-3'-hydroxycotinine-D3, are often employed. oup.com These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

In one study using LC-MS/MS for plasma analysis, the use of a phenyl-hexyl stationary phase helped to eliminate ion suppression effects caused by hydrophilic components of the matrix that elute early. fu-berlin.de Another study noted a significant matrix effect of 83.42% for trans-3'-hydroxycotinine in plasma when using a DAD detector, necessitating the use of a standard addition method for accurate quantification. mdpi.com

Application of Analytical Methods in Biological Matrices

The validated analytical methods are widely applied to quantify trans-3'-hydroxycotinine in various biological matrices, providing valuable data for understanding nicotine metabolism and exposure to tobacco.

Urine

Urine is a common matrix for assessing exposure to tobacco smoke due to non-invasive collection and higher concentrations of metabolites.

A GC-MS method with automated solid-phase extraction has been successfully used for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine in smokers' urine. nih.gov This method demonstrated good linearity over a concentration range of 10–6000 ng/mL. nih.gov

An LC-Orbitrap-MS/MS technique was developed for determining trans-3'-hydroxycotinine in the urine of active and passive smokers, with recovery reported at 101%. nih.gov In active smokers, the total concentration of cotinine and trans-3'-hydroxycotinine was found to be nearly 6700 ng/mL. nih.gov

Studies have shown that the concentration of trans-3'-hydroxycotinine in the urine of smokers can be up to 58 times higher than in passive smokers. nih.gov

Interactive Data Table: Quantification of trans-3'-hydroxycotinine in Urine

Analytical Method LOD (ng/mL) LLOQ (ng/mL) Linearity Range (ng/mL) Mean Recovery (%) Citation
GC-MS 0.02 10 10 - 6000 75.4 - 90.2 nih.gov
LC-Orbitrap-MS/MS - - - 101 nih.gov

Plasma

Plasma is considered the gold standard for assessing tobacco exposure, providing a direct measure of circulating biomarkers. oup.com

An LC-MS/MS method was developed and validated for human plasma with a linear range for trans-3'-hydroxycotinine from 6.00 to 420 ng/mL and an LLOQ of 0.40 ng/mL. fu-berlin.denih.gov The method demonstrated mean accuracies between 99.9% and 109.9%. fu-berlin.denih.gov

Another LC-MS/MS method for serum reported a linear range of 0.50 to 1250 ng·mL−1 and an LLOQ of 0.5 ng·mL−1. nih.gov

The ratio of trans-3'-hydroxycotinine to cotinine in plasma is a widely used biomarker for the rate of nicotine metabolism. nih.govaacrjournals.org Studies have found that plasma is a very reliable biological source for determining this ratio, showing strong agreement between different analytical methods and laboratories. aacrjournals.org

Interactive Data Table: Quantification of trans-3'-hydroxycotinine in Plasma/Serum

Analytical Method LLOQ (ng/mL) Linearity Range (ng/mL) Mean Accuracy (%) Mean Recovery (%) Citation
LC-MS/MS 0.40 6.00 - 420 99.9 - 109.9 - fu-berlin.denih.gov
LC-MS/MS 0.50 0.50 - 1250 within ± 7% (RE) 100.24 nih.gov

Dried Blood Spots (DBS)

DBS offers a minimally invasive alternative to traditional venous blood draws, making it particularly useful for large-scale epidemiological studies and for sampling in pediatric populations. nih.govnih.gov

A high-throughput LC/MS/MS method has been developed for the analysis of cotinine and the ratio of trans-3'-hydroxycotinine to cotinine in DBS. nih.govnih.gov

Research has demonstrated an excellent correlation between the levels of these biomarkers in DBS and plasma. nih.gov The Spearman correlation coefficient for the trans-3'-hydroxycotinine/cotinine ratio in plasma versus DBS was 0.94. nih.gov

The mean ratio of trans-3'-hydroxycotinine to cotinine in DBS was found to be 0.36 ± 0.25, which was consistent with the ratio observed in plasma. nih.gov

Liver Microsomes

Human liver microsomes are utilized in in-vitro studies to investigate the metabolism of various compounds, including the conversion of cotinine to trans-3'-hydroxycotinine.

Studies using human liver microsomes have been instrumental in identifying the enzymes responsible for the metabolism of cotinine, primarily cytochrome P450 2A6 (CYP2A6). nih.gov

Research has also shown that human liver microsomes can catalyze both the N-glucuronidation and O-glucuronidation of trans-3'-hydroxycotinine. nih.gov In a study of 15 human liver microsome samples, the rates of N-glucuronidation varied more than 6-fold, highlighting significant inter-individual variability in metabolic pathways. nih.gov

Mechanistic Investigations in in Vitro and in Vivo Research Models

In Vitro Studies Using Cellular and Subcellular Systems

In vitro models provide a controlled environment to dissect the specific biochemical and cellular processes involving trans-3'-hydroxycotinine. These systems are essential for identifying the enzymes responsible for its formation and further metabolism, as well as for exploring its interactions at the cellular level.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes and serve as a standard in vitro tool for metabolic studies. The conversion of cotinine (B1669453) to trans-3'-hydroxycotinine is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver. nih.govresearchgate.net Studies using pooled human liver microsomes have been critical in profiling the enzyme activity responsible for the formation of trans-3'-hydroxycotinine and its subsequent metabolic conversions. nih.govnih.gov

Once formed, trans-3'-hydroxycotinine undergoes further metabolism, primarily through glucuronidation. Research with human liver microsomes has demonstrated that this process can occur at two different sites on the molecule: O-glucuronidation at the hydroxyl group and N-glucuronidation at the pyridine (B92270) nitrogen. nih.govresearchgate.net In experiments using 15 different human liver microsome samples, both N- and O-glucuronidation were detected in 13 of the samples. researchgate.net The rate of N-glucuronidation showed a strong correlation with the N-glucuronidation rates of nicotine (B1678760) and cotinine, suggesting a common enzyme is responsible. researchgate.net In contrast, O-glucuronidation of trans-3'-hydroxycotinine did not correlate, indicating that a distinct enzyme catalyzes this reaction. researchgate.net

The rates of these reactions vary significantly among individuals, reflecting the known genetic variability of metabolizing enzymes. researchgate.net

Metabolic Reaction Enzyme(s) Observed Rate Range (pmol/min/mg protein) Correlation with Nicotine/Cotinine Glucuronidation
N-Glucuronidation Shared with Nicotine/Cotinine6.0 - 38.9High
O-Glucuronidation Distinct from Nicotine/Cotinine2.8 - 23.4None

Data sourced from studies on human liver microsomes. researchgate.net

To pinpoint the exact enzymes responsible for the metabolism of trans-3'-hydroxycotinine, researchers utilize recombinant enzyme expression systems. These systems involve inserting the gene for a specific human enzyme into a host cell line (e.g., insect cells or bacteria), which then produces a pure, isolated form of that enzyme.

Studies using this approach have definitively confirmed that CYP2A6 is the principal enzyme that catalyzes the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine. caymanchem.complos.org Recombinant CYP2A6 has been shown to efficiently mediate this conversion in vitro. researchgate.net Furthermore, research has identified CYP2A13, an enzyme found primarily in the respiratory tract, as also being capable of hydroxylating cotinine to trans-3'-hydroxycotinine. researchgate.net

This technique has also been applied to study the glucuronidation of trans-3'-hydroxycotinine. Among various recombinant human UGT (UDP-glucuronosyltransferase) enzymes tested, UGT2B17 was found to exhibit the highest activity for 3HC-O-glucuronidation, while UGT2B10 was most active in catalyzing 3HC-N-glucuronidation. plos.org These findings from recombinant systems are crucial for understanding how genetic polymorphisms in these specific enzymes can lead to individual differences in nicotine metabolism. plos.org

Cell culture models offer a more complex biological system than microsomes, allowing for the investigation of cellular uptake, metabolic pathways, and downstream molecular effects within an intact cell. Various cell lines have been used to study the effects of nicotine and its metabolites.

In a study evaluating nicotine metabolites in urinary bladder cancer cell lines (RT4, T24, and UMUC3), trans-3'-hydroxycotinine was tested alongside cotinine and N'-nitrosonornicotine for its ability to induce cell proliferation. nih.gov While cotinine showed the most potent effect on proliferation, the study demonstrated that cell lines are a viable model for comparing the biological activities of different nicotine metabolites. nih.gov The pro-proliferative effects of cotinine in these cells were linked to the phosphorylation of the Stat3 protein and increased expression of cyclin D1. nih.gov

Another study using mucosal organotypic cultures (MOC) from human nasal mucosa noted a lack of nicotine metabolism to cotinine after chronic exposure, which was hypothesized to be due to the functional loss of CYP2A6 in that particular cell model. researchgate.net This highlights that the metabolic competency of a cell line is a critical factor in its suitability for such research. Although direct metabolic studies focusing on the conversion of cotinine to trans-3'-hydroxycotinine in widely used liver cell lines like HepG2 are not extensively detailed in the retrieved literature, these models are frequently used to assess the cytotoxicity and molecular responses to nicotine and cotinine. mdpi.comnih.gov

In Vivo Animal Model Research Focused on Mechanistic Insights

Animal models are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole organism. Research in models such as rats and mice provides crucial pharmacokinetic and metabolic data that is not attainable from in vitro systems.

Pharmacokinetic studies in animal models map the journey of a compound through the body over time. In male Sprague-Dawley rats administered nicotine, trans-3'-hydroxycotinine is a detected metabolite. nih.gov Following administration, nicotine is rapidly distributed and extensively metabolized to cotinine, which is then converted to a lesser extent to trans-3'-hydroxycotinine. nih.govnih.gov

A detailed pharmacokinetic analysis in Sprague-Dawley rats revealed that after nicotine administration, the highest levels of trans-3'-hydroxycotinine were found in the lungs, whereas the kidney had the highest concentrations of nicotine and cotinine. nih.gov The elimination of plasma trans-3'-hydroxycotinine was found to follow first-order kinetics, and its half-life was independent of the dose or route of administration. nih.govnih.gov Notably, the plasma half-life of trans-3'-hydroxycotinine is shorter than that of cotinine. nih.govnih.gov

Studies in mice have also confirmed the in vivo conversion of cotinine to trans-3'-hydroxycotinine. researchgate.net Research comparing DBA/2 and C57BL/6 mouse strains found that the in vivo half-life of cotinine was significantly longer in DBA/2 mice, indicating a slower metabolic conversion to trans-3'-hydroxycotinine in this strain. researchgate.net

Pharmacokinetic Parameter (S)-Cotinine trans-3'-Hydroxycotinine Animal Model
Plasma Half-life (t½) ~7 hoursShorter than cotinineMale Rat
Highest Tissue Concentration KidneyLungMale Rat
Elimination Kinetics First-OrderFirst-OrderMale Rat

Data derived from pharmacokinetic studies in male Sprague-Dawley rats following nicotine administration. nih.govnih.gov

Metabolic flux analysis in the context of in vivo systems involves quantifying the rate at which metabolites are formed and eliminated, providing a dynamic picture of the metabolic pathway. The ratio of trans-3'-hydroxycotinine to cotinine (often termed the nicotine metabolite ratio or NMR) in plasma or urine is widely used as a biomarker for the rate of CYP2A6 activity. researchgate.net This ratio essentially reflects the metabolic flux from cotinine to its primary hydroxylated metabolite.

In human studies, which provide a parallel to animal systems, the disposition kinetics of intravenously administered trans-3'-hydroxycotinine have been characterized. The total plasma clearance averaged 1.3 mL/min/kg. nih.gov The primary route of elimination was renal, with about 63% of the dose being excreted unchanged in the urine. nih.gov Metabolism into a glucuronide conjugate (3-HC-Gluc) accounted for approximately 29% of the administered dose, demonstrating a significant metabolic flux through this conjugation pathway. nih.gov

The plasma ratio of trans-3'-hydroxycotinine to cotinine shows considerable variability, which is largely attributed to individual differences in the activity of the CYP2A6 enzyme responsible for the conversion. nih.gov This variability in metabolic flux is a key factor in understanding individual differences in nicotine metabolism and exposure. nih.gov

Genetically Modified Animal Models for Enzyme Function Elucidation

Mechanistic investigations into the metabolic pathways of trans-3'-hydroxycotinine have extensively utilized models that leverage genetic variations to elucidate the function of specific enzymes. While direct studies involving genetically engineered animal models for trans-3'-hydroxycotinine perchlorate (B79767) are not prominently featured in the available literature, a significant body of research exists using an analogous and highly informative approach: the study of human subjects and human-derived in vitro systems with well-characterized genetic polymorphisms, including functional knockouts, of key metabolic enzymes. These studies serve the same fundamental purpose as genetically modified animal models—to isolate and understand the contribution of a single enzyme to the metabolic fate of the compound.

The primary enzymes implicated in the metabolism of cotinine to trans-3'-hydroxycotinine and its subsequent glucuronidation are Cytochrome P450 2A6 (CYP2A6) and UDP-glucuronosyltransferases (UGTs), respectively. nih.govresearchgate.netnih.gov Research has focused on individuals with genotypes that result in reduced or absent enzyme activity to clarify the precise role of these enzymes.

The conversion of cotinine to trans-3'-hydroxycotinine is a critical step in nicotine metabolism, predominantly catalyzed by the hepatic enzyme CYP2A6. nih.gov The ratio of trans-3'-hydroxycotinine to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a validated and widely used biomarker of CYP2A6 activity. researchgate.netnih.govresearchgate.net Studies in human subjects with inactive CYP2A6 alleles provide definitive evidence of the enzyme's role. For instance, individuals homozygous for inactive CYP2A6 alleles were found to produce no trans-3'-hydroxycotinine, confirming the specificity of this metabolic pathway. pharmgkb.org This "human knockout" model demonstrates that a lack of functional CYP2A6 enzyme halts the production of trans-3'-hydroxycotinine from cotinine. nih.gov

Further metabolism of trans-3'-hydroxycotinine involves conjugation with glucuronic acid, a phase II detoxification reaction catalyzed by UGT enzymes. nih.gov Investigations using human liver microsomes (HLM) from donors with different UGT genotypes have been instrumental in identifying the specific enzymes responsible for this process. These studies have pinpointed UGT2B17 as the most active enzyme in O-glucuronidation and UGT2B10 as the primary enzyme for N-glucuronidation of trans-3'-hydroxycotinine. nih.govnih.gov The use of HLM from individuals with a homozygous deletion of the UGT2B17 gene (a functional knockout) has been particularly insightful.

Detailed Research Findings

Research leveraging these genetic models has yielded specific kinetic data that underscore the importance of CYP2A6 and specific UGTs in the metabolism of trans-3'-hydroxycotinine.

CYP2A6-Mediated Formation of trans-3'-Hydroxycotinine: The role of CYP2A6 is unequivocally demonstrated by comparing individuals with wild-type (normal function) CYP2A6 genes to those with variants leading to reduced or no function. In subjects with a whole deletion of the CYP2A6 gene, the urinary excretion of trans-3'-hydroxycotinine is significantly lower than in subjects with the wild-type gene. nih.gov The NMR is therefore highly dependent on the CYP2A6 genotype. nih.gov

UGT-Mediated Glucuronidation of trans-3'-Hydroxycotinine: In vitro studies with a panel of human UGT enzymes and HLM from genotyped donors have elucidated the roles of UGT2B17 and UGT2B10. UGT2B17 exhibits the highest activity for forming trans-3'-hydroxycotinine-O-glucuronide. nih.govnih.gov HLM from male subjects with the UGT2B17 deletion genotype (2/2) showed a significant 3.1-fold increase in the Michaelis-Menten constant (Kₘ) for the formation of this metabolite compared to those with the wild-type genotype (1/1), indicating lower enzyme affinity. nih.govnih.gov

For the formation of trans-3'-hydroxycotinine-N-glucuronide, UGT2B10 is the most active enzyme. nih.govnih.gov The functional consequence of UGT2B10 genetic variation is stark: compared to HLM from wild-type (1/1) individuals, a 91% decrease in N-glucuronidation activity was observed in HLM from subjects with the homozygous variant genotype (2/2). nih.govnih.gov

These findings highlight how genetic models, primarily through human genotype-phenotype correlations, have been crucial for precisely defining the enzymatic pathways governing the metabolism of trans-3'-hydroxycotinine.

Data Tables

Table 1: Impact of UGT2B17 Genotype on trans-3'-Hydroxycotinine-O-Glucuronide Formation

Genotype GroupEnzyme StatusKey FindingKinetic Parameter ChangeReference
UGT2B17 (1/1)Wild-TypeNormal enzyme activity.Baseline Kₘ for 3HC-O-Gluc formation. nih.govnih.gov
UGT2B17 (2/2)Homozygous Deletion (Functional Knockout)Significantly reduced enzyme affinity.3.1-fold higher Kₘ compared to wild-type. nih.govnih.gov

Table 2: Impact of UGT2B10 Genotype on trans-3'-Hydroxycotinine-N-Glucuronide Formation

Genotype GroupEnzyme StatusKey FindingEnzyme Activity ChangeReference
UGT2B10 (1/1)Wild-TypeNormal enzyme activity.Baseline activity for 3HC-N-Gluc formation. nih.govnih.gov
UGT2B10 (1/2)Heterozygous VariantReduced enzyme activity.39% decrease in activity compared to wild-type. nih.govnih.gov
UGT2B10 (2/2)Homozygous Variant (Reduced Function)Severely reduced enzyme activity.91% decrease in activity compared to wild-type. nih.govnih.gov

Table 3: Enzyme Contributions to trans-3'-Hydroxycotinine Metabolism

Metabolic StepPrimary EnzymeGenetic Model Used for ElucidationKey Outcome of ModelReference
Cotinine → trans-3'-HydroxycotinineCYP2A6Humans with CYP2A6 deletion genotypes.Absence of CYP2A6 leads to significantly reduced or no formation of trans-3'-hydroxycotinine. pharmgkb.orgnih.gov
trans-3'-Hydroxycotinine → 3HC-O-GlucuronideUGT2B17Human liver microsomes with UGT2B17 deletion genotype.Demonstrates UGT2B17 as the main enzyme for O-glucuronidation. nih.govnih.gov
trans-3'-Hydroxycotinine → 3HC-N-GlucuronideUGT2B10Human liver microsomes with UGT2B10 variant genotypes.Identifies UGT2B10 as the most active enzyme for N-glucuronidation. nih.govnih.gov

Role As a Biomarker in Research on Nicotine Metabolism and Exposure: Methodological Applications

Nicotine (B1678760) Metabolite Ratio (Trans-3'-Hydroxycotinine/Cotinine) as a Metric of CYP2A6 Activity

The ratio of trans-3'-hydroxycotinine (3HC) to its precursor, cotinine (B1669453), is a widely accepted and validated biomarker for the activity of the cytochrome P450 2A6 (CYP2A6) enzyme. researchgate.netcaymanchem.com This enzyme is primarily responsible for the metabolism of both nicotine to cotinine (approximately 70-80%) and the subsequent conversion of cotinine to 3HC. nih.govaacrjournals.org Consequently, the nicotine metabolite ratio (NMR) in biological fluids such as plasma, urine, or saliva provides a noninvasive window into the rate of nicotine metabolism. researchgate.netpharmgkb.org

A higher NMR is indicative of faster CYP2A6 activity, meaning the individual metabolizes nicotine more rapidly. researchgate.net Conversely, a lower NMR suggests slower metabolic activity. bevital.no Research has demonstrated a strong correlation between the NMR and the oral clearance of nicotine. pharmgkb.org For instance, a study involving 62 healthy volunteers found that the 3HC/cotinine ratio in both plasma and saliva was strongly correlated with the oral clearance of nicotine, with correlation coefficients (r) ranging from 0.76 to 0.83. pharmgkb.org The specificity of this ratio as a CYP2A6 activity marker was confirmed in subjects with inactive CYP2A6 alleles, who produced no 3HC. pharmgkb.org

The NMR is a critical tool in pharmacogenetic studies, helping to phenotype individuals as "slow," "normal," or "fast" metabolizers of nicotine. bevital.no This classification has significant implications for understanding smoking behaviors, as individuals with faster nicotine metabolism may smoke more to maintain nicotine levels, and it can influence the efficacy of smoking cessation therapies. researchgate.netbevital.no

Table 1: Correlation of Nicotine Metabolite Ratio (NMR) with Nicotine Clearance

Biological SampleMeasurement TimeCorrelation with Nicotine Oral Clearance (r)
Plasma2-8 hours post-administration0.76 - 0.83 pharmgkb.org
Saliva6 hours post-administrationStrong correlation reported pharmgkb.org
Plasma (smokers)-0.90 pharmgkb.org

This table is based on data from a study evaluating the use of the 3HC/cotinine ratio as a noninvasive probe of CYP2A6 activity. pharmgkb.org

Quantification of Trans-3'-Hydroxycotinine as a Biomarker for Exposure Assessment in Research Studies

The quantification of 3HC, alongside cotinine, serves as a robust biomarker for assessing exposure to tobacco smoke, including secondhand smoke. caymanchem.comnih.gov While cotinine is a well-established biomarker due to its longer half-life compared to nicotine (16-20 hours vs. 2 hours), 3HC provides additional valuable information. nih.gov 3HC is the most abundant metabolite of nicotine found in urine, accounting for approximately 40% of the nicotine dose. nih.gov

Studies have shown that measuring both 3HC and cotinine can provide a more comprehensive assessment of nicotine exposure. mdpi.com For example, in a study of children exposed to tobacco smoke, the sum of 3HC and cotinine (3HC + COT) was found to be a strong and stable biomarker of exposure. mdpi.com In some cases, particularly in low-level exposures, 3HC may be a more sensitive biomarker than cotinine alone. mdpi.com

A recent study among medical students demonstrated the utility of measuring these metabolites to differentiate between active smokers, passive smokers, and non-smokers. The concentration of 3HC in the urine of cigarette smokers was 58-fold higher than in passive smokers, highlighting its effectiveness in quantifying exposure levels. nih.gov

Table 2: Urinary Concentrations of Nicotine Metabolites by Smoking Status

GroupMean Cotinine (ng/mL)Mean trans-3'-Hydroxycotinine (ng/mL)Total (COT + 3HC) (ng/mL)
Cigarette Smokers--~6786 nih.gov
Passive Smokers--~106 nih.gov
Non-Smokers (not passively exposed)--~35 nih.gov

This table presents data from a 2024 study on nicotine metabolites in young adults, illustrating the significant differences in exposure levels. nih.gov

Methodological Considerations for Biomarker Measurement in Research Cohorts

Accurate and reliable measurement of 3HC and cotinine is paramount for the integrity of research findings. Various analytical methods have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and highly sensitive technique. nih.govnih.gov This method allows for the simultaneous quantification of both cotinine and 3HC in various biological matrices, including plasma, urine, and saliva, with low limits of quantitation. nih.gov

For laboratory use, particularly for creating calibration standards to ensure the accuracy of these analytical methods, the perchlorate (B79767) salt of the compounds, such as trans-3'-hydroxycotinine perchlorate and cotinine perchlorate, is often utilized. oup.comcdc.gov

A study comparing different analytical methods across eight laboratories found that while there was strong agreement for plasma NMR measurements, urinary NMR showed weaker agreement. aacrjournals.orgnih.gov This suggests that plasma is a more reliable biological source for determining the NMR, with results being robust to variations in analytical protocols. aacrjournals.org The use of dried blood spots (DBS) has also been validated as a feasible alternative to plasma collection, showing excellent correlation for both cotinine levels and the 3HC/cotinine ratio. researchgate.net

Table 3: Comparison of Nicotine Metabolite Ratio (NMR) Measurement Agreement

Biological MatrixAgreement Between Methods (Bland-Altman Ratios)Correlation (Pearson r)
Plasma0.82 - 1.16 aacrjournals.orgnih.gov>0.96 aacrjournals.orgnih.gov
Urine0.62 - 1.71 aacrjournals.org0.66 - 0.98 aacrjournals.org

This table is based on a study that assessed the impact of different measurement methods on plasma and urinary NMR measures. aacrjournals.orgnih.gov

Influence of Genetic and Environmental Factors on Biomarker Variability (Research-Oriented)

The variability in the 3HC/cotinine ratio is significantly influenced by both genetic and environmental factors. Genetically, variations in the CYP2A6 gene are a primary determinant of NMR. bevital.nonih.gov Studies involving twins have shown a substantial heritable component to the plasma 3HC/cotinine ratio, with additive genetic influences accounting for a significant portion of the variation. nih.govnih.gov

Environmental and demographic factors also contribute to the variability of this biomarker. Research has identified several factors that can influence the NMR, although their predictive power is generally weaker than that of genetics. These include:

Race/Ethnicity: Differences in NMR have been observed across racial and ethnic groups. For instance, some studies have reported that Black children have lower 3HC/COT ratio levels compared to White children, suggesting potential differences in nicotine metabolism. mdpi.com

Sex: Some studies have indicated that females may have lower 3HC/COT ratio levels. mdpi.com

Age: Age-related differences in the NMR have also been reported, with some research suggesting higher ratios in younger children. mdpi.com

Other Factors: Other influencing factors can include the use of mentholated cigarettes and alcohol consumption, though these are considered weak predictors of NMR variation. bevital.no

Understanding these sources of variability is crucial for accurately interpreting NMR data in research cohorts and for personalizing smoking cessation strategies.

Table 4: Factors Influencing Nicotine Metabolite Ratio (NMR) Variability

FactorInfluence on NMR
Genetic
CYP2A6 Gene VariantsStrong predictor of NMR. bevital.nonih.gov
Environmental/Demographic
Race/EthnicityDifferences observed (e.g., lower in Black children). mdpi.com
SexPotential for lower ratios in females. mdpi.com
AgeAge-related differences reported. mdpi.com
Mentholated CigarettesWeak predictor. bevital.no
Alcohol UseWeak predictor. bevital.no
Body Mass Index (BMI)Weak predictor. bevital.no

Future Directions in Trans 3 Hydroxy Cotinine Research

Elucidation of Minor Metabolic Pathways and Novel Metabolites

While the primary pathway from nicotine (B1678760) to cotinine (B1669453) and then to trans-3'-hydroxycotinine is well-established, the broader metabolic network is more complex. Future research will focus on identifying and characterizing less prominent metabolic routes and novel metabolites, which could play a role in the biological effects of tobacco use.

The metabolism of cotinine is not limited to 3'-hydroxylation. Minor, yet potentially significant, metabolites have been identified, including 5'-hydroxycotinine and norcotinine. scispace.com In total, at least 12 distinct nicotine metabolites have been found in the urine of smokers. scispace.com Beyond these, cotinine can also be metabolized into other products such as cotinine N-oxide and N-(hydroxymethyl)norcotinine. scispace.comjfda-online.comuni.lu In mouse models, 5-hydroxycotinine and cotinine N-oxide have been confirmed as oxidation products of cotinine. jfda-online.com The glucuronidation of cotinine and trans-3'-hydroxycotinine itself represents another layer of metabolic processing. acs.org

Table 1: Known Minor Metabolites of Cotinine

Metabolite Name Metabolic Process Reference
5'-Hydroxycotinine Oxidation scispace.comjfda-online.comacs.org
Norcotinine N-Demethylation scispace.comacs.org
Cotinine N-oxide N-Oxidation scispace.comjfda-online.comacs.org
N-(hydroxymethyl)norcotinine Hydroxylation/Demethylation uni.lu

Advanced Structural and Conformational Analysis Using High-Resolution Techniques

The precise three-dimensional structure and conformational dynamics of trans-3'-hydroxycotinine are critical to understanding its interaction with biological systems. While its basic structure is known, advanced analytical techniques can provide a much deeper level of detail.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF-MS), has been employed to study the specific structure and shape of nicotine metabolites. scispace.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination, with high-field NMR enabling detailed analysis of complex metabolites. researchgate.netnih.govnih.gov The identity and purity of synthesized trans-3'-hydroxycotinine perchlorate (B79767), used as an analytical standard, are routinely confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The definitive stereochemistry, (3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one, is a product of these detailed structural analyses. nih.gov

Future research will likely involve the application of more advanced techniques to study the molecule's conformational flexibility. This could include:

Cryogenic Probe NMR: To increase sensitivity and allow for more sophisticated multi-dimensional NMR experiments (e.g., NOESY, ROESY) to determine the spatial arrangement of atoms and preferred solution-state conformations.

Microcrystal Electron Diffraction (MicroED): A cutting-edge technique that can determine the crystal structure from nanocrystals, potentially overcoming challenges in growing larger crystals required for traditional X-ray crystallography. nih.gov

Chiroptical Spectroscopy (Circular Dichroism): To study the stereochemical features in solution.

Understanding the molecule's preferred shapes and how it might change its conformation upon interacting with enzymes or receptors is a key frontier for linking its physical structure to its biological function.

Application of Omics Technologies to Nicotine and Trans-3'-Hydroxycotinine Metabolism

"Omics" technologies, which allow for the large-scale study of biological molecules, are revolutionizing our understanding of how individuals process nicotine. These approaches move beyond a one-molecule-at-a-time analysis to a systems-level view.

Genomics: Genome-wide association studies (GWAS) have been instrumental in exploring the genetic basis of nicotine metabolism. The ratio of trans-3'-hydroxycotinine to cotinine (Nicotine Metabolite Ratio, or NMR) is a widely used biomarker for CYP2A6 enzyme activity. frontiersin.orgnih.gov Large-scale GWAS have identified specific genetic loci on chromosomes 4 and 19 that are significantly associated with the NMR, pointing to genes like CYP2A6, CYP2B6, and TMPRSS11E that influence metabolic rate. frontiersin.org

Metabolomics: This approach involves the comprehensive profiling of all metabolites in a biological sample. Studies comparing smokers to those who have switched to electronic nicotine delivery systems have used metabolomics to identify broad biochemical changes. unigoa.ac.in These untargeted analyses can reveal shifts in entire metabolic pathways, such as xenobiotic metabolism and oxidative stress, providing a holistic view of the biological impact. unigoa.ac.in

Transcriptomics and Epigenomics: These fields study gene expression and its regulation (e.g., through DNA methylation). Multi-omics studies have linked smoking to changes in the expression of genes like PTPRZ1 and alterations in DNA methylation patterns, which can interact with an individual's genetic makeup to influence health outcomes.

Future work will focus on integrating these different omics datasets. A multi-omics approach can connect an individual's genetic predisposition (genomics) to changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic output (metabolomics), providing a powerful, multi-scale model of trans-3'-hydroxycotinine metabolism and its physiological consequences.

Development of Novel Research Tools and Analytical Standards

Progress in understanding trans-3'-hydroxycotinine relies heavily on the quality of the tools used to detect and quantify it. A significant area of ongoing research is the development of more sensitive, rapid, and accessible analytical methods and the synthesis of high-purity reference materials.

The synthesis of (3′R,5′S)-trans-3′-hydroxycotinine perchlorate is a crucial first step, providing the pure analytical standard necessary for calibrating instruments and validating new methods. nih.gov This ensures that measurements are accurate and comparable across different laboratories and studies.

Building on this, researchers have developed a suite of sophisticated analytical methods:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantification, offering exceptional sensitivity and specificity. Recent efforts have focused on creating automated LC-MS/MS methods that can process a 96-well plate in just two hours, dramatically increasing throughput for large-scale studies. These new methods have successfully lowered the limits of detection (LOD) for trans-3'-hydroxycotinine to as low as 0.004 ng/mL in serum, enabling more accurate assessment of low-level exposure.

High-Performance Liquid Chromatography (HPLC-UV): While less sensitive than LC-MS/MS, methods using HPLC with UV detection are being developed as a more accessible alternative for many laboratories. nih.gov

Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) specific for trans-3-hydroxycotinine have been developed as a sensitive tool for screening large numbers of samples from various biological matrices, including plasma, saliva, and urine.

The continuous drive to improve these tools—by lowering detection limits, increasing throughput, and reducing costs—is essential for advancing research in both clinical and epidemiological settings.

Table 2: Comparison of Modern Analytical Techniques for Trans-3'-Hydroxycotinine

Technique Key Advantage Typical Application Reference
LC-MS/MS Highest sensitivity and specificity; automated high-throughput Pharmacokinetic studies; low-level exposure assessment
HPLC-UV Wide accessibility; lower cost Routine laboratory analysis nih.gov

| ELISA | Rapid screening of many samples | Large-scale epidemiological screening | |

Integration of Computational Modeling with Experimental Data

Computational modeling provides a powerful framework for integrating diverse experimental data into a cohesive, predictive model of nicotine and trans-3'-hydroxycotinine metabolism. These in silico approaches can simulate complex biological processes that are difficult to measure directly.

Physiologically Based Pharmacokinetic (PBPK) models are a prime example. These models are designed to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds like nicotine and its metabolites. nih.gov Computer software has been used to construct models that predict the pharmacokinetic behavior of cotinine arising from nicotine metabolism. researchgate.net

The strength of these models lies in their integration with real-world data. A PBPK model can be built using initial parameters from literature and then refined and calibrated using experimental data, such as plasma concentrations of trans-3'-hydroxycotinine measured in clinical studies. nih.gov This iterative process of simulation and experimental validation creates a more robust and accurate model.

Future directions in this area include:

Expanding Model Complexity: Incorporating data from omics studies to account for individual genetic variations (e.g., different CYP2A6 alleles) and their effect on metabolic rates.

Multi-Scale Modeling: Linking PBPK models (which operate at the whole-body level) with molecular-level models (such as enzyme-substrate docking simulations) to create a seamless bridge from molecular interactions to physiological outcomes.

Predictive Toxicology: Using validated models to predict how different factors (e.g., co-administration of other drugs, disease states) might alter the metabolism of nicotine and the production of trans-3'-hydroxycotinine.

By combining the predictive power of computational models with the precision of experimental measurements, researchers can gain deeper insights into the dynamics of nicotine metabolism and better predict individual responses.

Q & A

Q. What methodologies are recommended for synthesizing and verifying the purity of trans-3'-Hydroxy Cotinine Perchlorate?

Synthesis typically involves modifying cotinine derivatives using perchloric acid under controlled conditions. Purity verification requires a multi-method approach:

  • Elemental analysis (e.g., %C, %H, %N, %Cl) to confirm stoichiometry .
  • Proton NMR and LC tandem mass spectrometry to assess structural integrity and detect impurities (>98% purity threshold) .
  • Melting point determination (expected range: 205.2–208.4°C) as a preliminary purity indicator .
    Reference protocols for synthesizing cotinine perchlorate derivatives are detailed in prior studies using HPLC-grade solvents and ACS-certified reagents .

Q. What safety protocols should researchers follow when handling this compound?

  • Personal protective equipment (PPE): Wear impermeable gloves, tightly sealed goggles, and lab coats to avoid dermal/ocular exposure. Glove material compatibility must be validated due to perchlorate’s reactivity .
  • Ventilation: Use fume hoods to mitigate inhalation risks from perchlorate decomposition products (e.g., chlorine gases) .
  • Storage: Keep in airtight containers, away from reducing agents, and in locked, temperature-controlled environments .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Provides high specificity for distinguishing metabolites like cotinine glucuronides and hydroxycotinine derivatives .
  • Isotope dilution: Use deuterated internal standards (e.g., trans-3'-hydroxycotinine-d9) to correct for matrix effects and ionization variability .
  • Sample preparation: Acid hydrolysis (e.g., HCl) followed by solid-phase extraction improves recovery rates from urine or plasma .

Q. How does this compound function as a biomarker in nicotine metabolism studies?

It is a major oxidative metabolite of cotinine, reflecting CYP2A6 enzyme activity. Researchers quantify it to:

  • Estimate nicotine exposure levels via total nicotine equivalents (molar sum of nicotine, cotinine, and hydroxycotinine derivatives) .
  • Investigate metabolic phenotypes (e.g., "slow" vs. "fast" metabolizers) in smoking cessation studies .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported purity or stability data for this compound?

  • Replicate conditions: Compare synthesis protocols (e.g., solvent purity, drying times) and storage environments (humidity, light exposure) .
  • Cross-validate methods: Combine elemental analysis with NMR and LC-MS to resolve discrepancies in purity claims .
  • Document deviations: Adhere to NIH preclinical guidelines for transparent reporting of experimental variables (e.g., reagent lot numbers, instrumentation calibration) .

Q. What factors influence the stability of this compound during long-term storage?

  • Temperature: Store at –20°C in desiccated conditions to prevent perchlorate salt deliquescence .
  • pH sensitivity: Avoid aqueous solutions with pH >7, which may degrade the compound into reactive byproducts .
  • Container material: Use glass vials instead of plastics to minimize adsorption losses .

Q. How can researchers resolve conflicting data on trans-3'-Hydroxy Cotinine’s role in oxidative stress or inflammation biomarkers?

  • Cohort stratification: Control for confounders like age, smoking status, and CYP2A6 genetic polymorphisms .
  • Multi-marker panels: Combine hydroxycotinine measurements with biomarkers like 8-epi-PGF2α (oxidative stress) and sICAM-1 (endothelial dysfunction) to contextualize findings .
  • Dose-response studies: Use standardized exposure models (e.g., controlled nicotine administration) to isolate metabolite effects .

Q. What precautions are necessary to mitigate perchlorate interference in immunoassays or hormone studies?

  • Alternative salts: Consider non-perchlorate derivatives (e.g., hydrochloride salts) if cross-reactivity is observed in thyroid or steroid hormone assays .
  • Sample pretreatment: Use ion-exchange chromatography to remove perchlorate ions before analysis .
  • Validation: Include spike-recovery experiments to quantify assay interference thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.